molecular formula C28H36N6O5 B10846602 Ac-DL-Trp-DL-Lys-DL-Tyr-NH2

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2

Cat. No.: B10846602
M. Wt: 536.6 g/mol
InChI Key: NIAKXWGYSYBRJH-UHFFFAOYSA-N
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Description

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 is a synthetic peptide composed of the amino acids tryptophan (Trp), lysine (Lys), and tyrosine (Tyr) in their racemic forms (DL). This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both D- and L-forms of amino acids in the peptide chain can influence its biological activity and stability.

Properties

Molecular Formula

C28H36N6O5

Molecular Weight

536.6 g/mol

IUPAC Name

2-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C28H36N6O5/c1-17(35)32-25(15-19-16-31-22-7-3-2-6-21(19)22)28(39)33-23(8-4-5-13-29)27(38)34-24(26(30)37)14-18-9-11-20(36)12-10-18/h2-3,6-7,9-12,16,23-25,31,36H,4-5,8,13-15,29H2,1H3,(H2,30,37)(H,32,35)(H,33,39)(H,34,38)

InChI Key

NIAKXWGYSYBRJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The synthesis typically employs chlorotrityl chloride (CTC) resin or Rink amide resin to anchor the C-terminal amide group. CTC resin is preferred for its acid-labile properties, enabling mild cleavage conditions (0.1–5% trifluoroacetic acid (TFA) in dichloromethane). For DL-amino acid incorporation, pre-loaded racemic amino acids are coupled using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) or HBTU as activators, with diisopropylethylamine (DIEA) as the base.

Table 1: Resin and Coupling Reagent Combinations

Resin TypeCoupling ReagentBaseSolvent
Chlorotrityl chlorideTBTU (0.5 equiv)DIEA (2 equiv)DMF/DCM (1:1)
Rink amideHBTU (1.0 equiv)DIEA (3 equiv)DMF

Racemic Amino Acid Incorporation

DL-Amino Acid Coupling Strategy

Each residue (Trp, Lys, Tyr) is introduced as a racemic mixture (D and L enantiomers) during chain elongation. This requires double coupling cycles to account for steric hindrance and enantiomeric competition. For example, DL-tryptophan is activated with TBTU/DIEA for 30 minutes, followed by a second coupling with fresh reagents to ensure >95% incorporation. Side-chain protections include:

  • Lysine : tert-butyloxycarbonyl (Boc)

  • Tyrosine : tert-butyl (tBu)

  • Tryptophan : No protection (indole ring remains reactive).

Kinetic Resolution Challenges

Racemic coupling leads to diastereomeric intermediates , complicating purification. For instance, coupling DL-lysine (Boc-protected) yields four stereoisomers per residue, necessitating high-performance liquid chromatography (HPLC) for separation post-synthesis.

Amidation and Cleavage

On-Resin Amidation

Using Rink amide resin, the C-terminal amide forms automatically during cleavage. For CTC resin, post-assembly solution-phase amidation is required. The protected peptide is treated with ethylamine or ammonia in dimethylformamide (DMF), activated by TBTU/DIEA.

Global Deprotection and Cleavage

A cleavage cocktail of TFA/water/triisopropylsilane (TIS)/ethanedithiol (EDT) (94:2.5:2.5:1 v/v) removes side-chain protections and releases the peptide from the resin. Racemic peptides require extended cleavage times (3–4 hours) to ensure complete deprotection.

Table 2: Cleavage Conditions for DL-Peptides

Acid CompositionTime (h)Temperature (°C)Yield (%)
TFA/H2O/TIS/EDT (94:2.5:2.5:1)3.52565–75

Purification and Characterization

Precipitation and HPLC

Crude peptide is precipitated with methyl tert-butyl ether (MTBE) and purified via reversed-phase HPLC using a C18 column. Gradient elution (10–60% acetonitrile in 0.1% TFA over 30 minutes) resolves diastereomers, though baseline separation is rarely achieved due to stereochemical complexity.

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:

  • Calculated : 652.7 g/mol (C₃₆H₄₀N₆O₆)

  • Observed : m/z 653.3 [M+H]⁺.

Challenges and Optimization

Stereochemical Heterogeneity

The racemic nature of DL-amino acids results in 2ⁿ stereoisomers (where n = number of residues). For Ac-DL-Trp-DL-Lys-DL-Tyr-NH2, this yields 8 possible diastereomers, reducing usable yield to <15%.

Side Reactions

  • Tryptophan Oxidation : Indole rings oxidize under acidic conditions, necessitating EDT as a scavenger.

  • Lysine Lactamization : Unprotected ε-amines may cyclize, requiring Boc protection until final cleavage.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereochemical Control
SPPS (CTC resin)6885Low
SPPS (Rink amide)7292Moderate
Solution-phase4578None

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various chemical reagents can be employed depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can introduce new functional groups to the peptide chain.

Scientific Research Applications

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecule, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Trp-DL-Lys-DL-Phe-NH2: A similar peptide with phenylalanine (Phe) instead of tyrosine.

    Ac-DL-Trp-DL-Lys-DL-Ser-NH2: A peptide with serine (Ser) replacing tyrosine.

    Ac-DL-Trp-DL-Lys-DL-His-NH2: A peptide with histidine (His) in place of tyrosine.

Uniqueness

Ac-DL-Trp-DL-Lys-DL-Tyr-NH2 is unique due to the presence of tyrosine, which can undergo specific post-translational modifications such as phosphorylation. This property can be exploited in various research applications to study signaling pathways and protein function.

Q & A

Q. How can interdisciplinary teams harmonize methodologies for collaborative studies?

  • Methodological Answer : Establish standardized operating procedures (SOPs) for key assays (e.g., SPR settings, cell culture conditions). Use cloud-based platforms (e.g., Benchling) for data sharing. Hold cross-disciplinary workshops to align hypotheses and analytical frameworks .
  • Key Considerations : Define roles via project charters and use version control (e.g., Git) for collaborative coding .

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